N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)11(18)15-13-17-16-12(20-13)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJNFLDFULJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole and oxadiazole rings. For instance, the isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkynes . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as toxicity and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic moieties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives, including N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide against several bacterial strains.
Case Study: Antimicrobial Screening
| Microorganism | Activity Level | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | |
| Candida albicans | Moderate activity | |
| Escherichia coli | Effective antibacterial effects |
The compound demonstrated strong inhibition against Mycobacterium bovis, suggesting potential applications in treating tuberculosis.
Anticancer Properties
The dual-ring structure of this compound has been linked to anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compounds with the isoxazole and oxadiazole moieties exhibit cytotoxic effects. The results are summarized as follows:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.5 |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been investigated for their anti-inflammatory properties.
Case Study: Inhibition of Inflammatory Markers
In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:
These results suggest that this compound may offer therapeutic benefits in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Core Structure : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
- Spectral Data : IR C=O stretch at 1606 cm⁻¹, consistent with benzamide carbonyl groups .
- Yield and Purity : Synthesized in 70% yield with a melting point of 160°C, indicating moderate thermal stability .
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : Retains the 1,3,4-oxadiazole but substitutes the isoxazole with a 4-methoxyphenyl group.
- Biological Relevance : Tested against fungal strains, suggesting applications in antifungal drug development .
Substituent Effects on Bioactivity
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
- Substituents : Pyridinyl and acetyl groups introduce π-π stacking and electron-withdrawing effects.
- Thermal Stability : Higher melting point (290°C) compared to Compound 6, likely due to extended conjugation and rigid pyridinyl substitution .
- Mass Spectrometry : M⁺ at 414 m/z, with fragmentation patterns dominated by benzamide cleavage (m/z 105, 77) .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Substituents : Furan-2-yl group provides a planar, oxygen-rich heterocycle, contrasting with the isoxazole’s nitrogen-oxygen system.
- Pharmacokinetic Implications : The cyclohexyl-ethyl sulfamoyl group may improve solubility but reduce blood-brain barrier penetration .
Comparative Physicochemical Properties
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Structural Overview
The compound features:
- Isoxazole Ring : Known for its role in various biological activities.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Benzamide Structure : Contributes to the compound's pharmacological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole ring through cyclization reactions.
- Coupling with oxadiazole derivatives under controlled conditions.
- Final modification to introduce the methoxybenzamide structure.
Antimicrobial Activity
Research has demonstrated that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. In a study evaluating various derivatives, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) derivatives showed significant activity against several bacterial strains. For instance:
- Compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) in the range of 8–32 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably:
- In vitro studies indicated that certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines such as MCF-7 and HCT116 .
- The mechanism of action may involve the inhibition of key enzymes responsible for cell proliferation.
Case Study 1: Antimicrobial Evaluation
A study synthesized several isoxazole-substituted oxadiazoles and evaluated their antimicrobial activity. The results indicated that compounds similar to this compound demonstrated excellent antimicrobial efficacy, particularly against resistant strains .
Case Study 2: Antiproliferative Activity
In another investigation focusing on antiproliferative properties, derivatives were tested against multiple cancer cell lines. The findings suggested that modifications to the benzamide structure could enhance selectivity and potency against specific cancer types .
Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of acylhydrazides with cyanogen bromide or via dehydrative cyclization using reagents like POCl₃ .
- Step 2 : Coupling the oxadiazole intermediate (e.g., 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine) with 4-methoxybenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .
- Optimization : Reaction conditions (temperature, solvent polarity) significantly affect yields. For example, using dry THF under nitrogen improves coupling efficiency .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, methoxy protons (OCH₃) appear as singlets near δ 3.8–4.0 ppm .
- ESI-MS : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are relevant for assessing its bioactivity?
Initial screening often includes:
- Enzyme Inhibition : LOX (lipoxygenase), α-glucosidase, or BChE (butyrylcholinesterase) assays using spectrophotometric methods .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Screening : Transition-metal catalysts (e.g., Co(II) acetate) improve cyclization efficiency in oxadiazole formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the oxadiazole and isoxazole rings .
- Molecular Docking : To simulate binding interactions with target enzymes (e.g., LOX or BChE active sites) and guide structural modifications .
- Solvatochromic Studies : Assess solvent effects on UV-Vis absorption spectra to optimize solubility for biological testing .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing interactions. For example, hydrogen bonds (N–H⋯O) stabilize the amide group conformation .
- SHELXL Refinement : Utilizes iterative least-squares methods to refine atomic positions and thermal parameters, ensuring accurate structural models .
Q. What strategies address contradictory bioactivity data across studies?
- Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted LOX) .
- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .
Methodological Considerations
Q. What are the challenges in characterizing the isoxazole-oxadiazole hybrid system?
- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, complicating NMR interpretation. Deuterated DMSO resolves this by stabilizing specific tautomers .
- Crystallinity : Poor crystallization due to flexible methoxybenzamide substituents. Vapor diffusion with methanol/water mixtures improves crystal quality .
Q. How is stability assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
